REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:29])[C:13]2[C:5](=[CH:6][C:7]3[NH:8][C:9]([S:14][CH2:15][C:16]4[C:21]([CH3:22])=[C:20]([N+]([O-])=O)[CH:19]=[CH:18][N:17]=4)=[N:10][C:11]=3[CH:12]=2)[C:4]([CH3:27])([CH3:26])[C:3]1=[O:28].[CH3:30][O-:31].[Na+]>CO>[CH3:30][O:31][C:20]1[CH:19]=[CH:18][N:17]=[C:16]([CH2:15][S:14][C:9]2[NH:8][C:7]3[CH:6]=[C:5]4[C:13](=[CH:12][C:11]=3[N:10]=2)[C:2]([CH3:29])([CH3:1])[C:3](=[O:28])[C:4]4([CH3:27])[CH3:26])[C:21]=1[CH3:22] |f:1.2|
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Name
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5,7-dihydro-5,5,7,7-tetramethyl-2-[[(3-methyl -4-nitro-2-pyridyl)methyl)thio]indeno[5,6-d]imidazol-6(1H)-one
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Quantity
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4.4 g
|
Type
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reactant
|
Smiles
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CC1(C(C(C2=CC=3NC(=NC3C=C12)SCC1=NC=CC(=C1C)[N+](=O)[O-])(C)C)=O)C
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Name
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sodium methylate
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Quantity
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3 g
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Type
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reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 18 houre under argon
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Type
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CONCENTRATION
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Details
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After concentrating the reaction mixture in vacuo the residue
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Type
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ADDITION
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Details
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is treated with methylene chloride, whereupon the mixture
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Type
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EXTRACTION
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Details
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the methylene chloride phase is extracted several times with a sodium bicarbonate solution
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Type
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CUSTOM
|
Details
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dried
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
|
By recrystallisation from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=C1C(C(C(C1=C2)(C)C)=O)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |